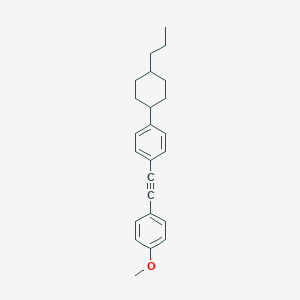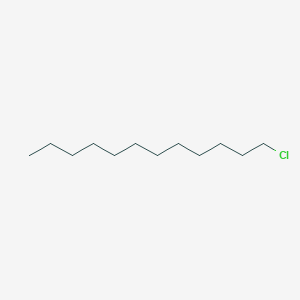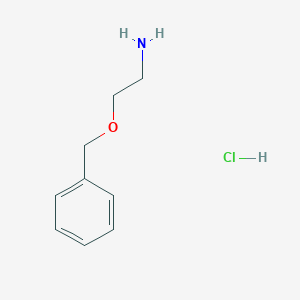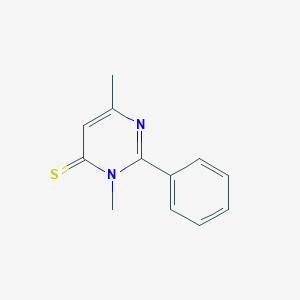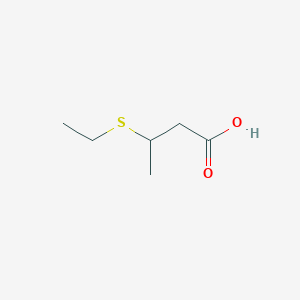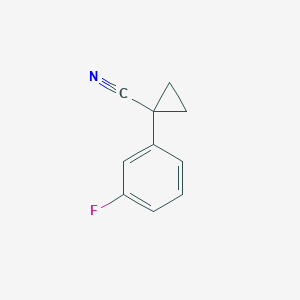
1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid, also known as Boc-Ind-OH, is a type of indene-1-carboxylic acid that has been widely used in the synthesis of many organic compounds. Boc-Ind-OH is a versatile reagent that has been used in a variety of different applications, including the synthesis of peptides, nucleosides, and other heterocycles. Boc-Ind-OH has also been used in the synthesis of pharmaceuticals, polymers, and other materials.
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids play a significant role in biotechnology and biochemical engineering. For example, research by Jarboe et al. (2013) highlights the impact of carboxylic acids on microbial biocatalysts. These compounds, including simple carboxylic acids like hexanoic and lauric acids, can inhibit microbial growth at concentrations lower than those desired for industrial processes. Understanding the mechanisms of inhibition by these acids can aid in engineering more robust microbial strains for biofuel and biochemical production (Jarboe, Royce, & Liu, 2013).
Solvent Developments for Carboxylic Acid Extraction
The extraction of carboxylic acids from aqueous streams using advanced solvent systems is another area of significant research interest. Sprakel & Schuur (2019) reviewed solvent developments for the liquid-liquid extraction of carboxylic acids, highlighting the use of ionic liquids and improvements in traditional amine-based solvent systems. This research is crucial for the recovery of carboxylic acids produced via fermentation in bio-based plastic production (Sprakel & Schuur, 2019).
Applications in Drug Synthesis
Levulinic acid, a derivative of carboxylic acid, demonstrates the versatility of carboxylic acids in drug synthesis. A review by Zhang et al. (2021) discusses the application of levulinic acid in cancer treatment and medical materials, showcasing how carboxylic acid derivatives can serve as raw materials for direct drug synthesis or as intermediates for creating more complex pharmaceutical compounds (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Mechanism of Action
Target of Action
The compound “1-(BOC-AMINO)-1-INDANECARBOXYLIC ACID” is a BOC-protected amino acid derivative . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids or peptides. The specific targets would depend on the context in which this compound is used, such as in the synthesis of larger peptides or proteins.
Mode of Action
The compound acts as a protected form of an amino acid. The BOC group (tert-butoxycarbonyl) is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This protection allows the amino acid to undergo reactions without interacting with other functional groups. The BOC group can be removed under acidic conditions, revealing the original amine .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on its context of use. As a protected amino acid, it’s primarily used in laboratory settings for the synthesis of peptides and proteins. Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties would be less relevant than for a drug compound. The boc group can be removed under acidic conditions, which could occur in the stomach if ingested .
Action Environment
The action of this compound is highly dependent on the chemical environment. The addition and removal of the BOC group are pH-dependent, with addition occurring under basic conditions and removal under acidic conditions . Temperature, solvent, and the presence of other reactants can also influence the compound’s reactivity.
Safety and Hazards
Future Directions
The use of Boc-protected amino acids and their derivatives in the synthesis of peptides and other organic compounds continues to be a topic of research. Future directions may include the development of more efficient methods for the installation and removal of the Boc group, as well as the exploration of new applications for Boc-protected compounds .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCCJRDJRMVGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369786 |
Source


|
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214139-26-1 |
Source


|
| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

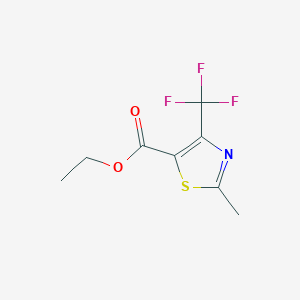
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
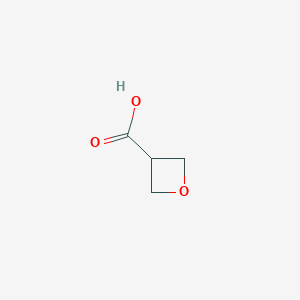
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)
